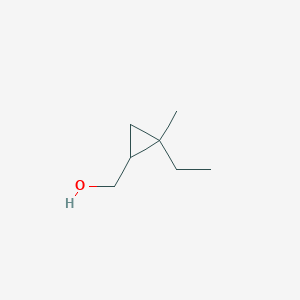

(2-Ethyl-2-methylcyclopropyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-ethyl-2-methylcyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-7(2)4-6(7)5-8/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDURQFREHVPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and stereochemistry of (2-Ethyl-2-methylcyclopropyl)methanol

The following technical guide is structured as a high-level monograph for drug development and materials science professionals. It prioritizes synthetic reliability, stereochemical rigor, and industrial applicability.

Structural Analysis, Stereoselective Synthesis, and Application Logic

Executive Summary & Molecular Logic

(2-Ethyl-2-methylcyclopropyl)methanol (EMCM) represents a specialized class of gem-dialkyl cyclopropanes.[1] Unlike simple cyclopropyl methanols, the steric bulk at the C2 position introduces significant conformational rigidity. In drug discovery, this motif serves as a bioisostere for gem-dimethyl groups or isopropyl moieties, often improving metabolic stability by blocking P450 oxidation sites while maintaining lipophilicity.[1] In materials science, particularly in photocurable films, this scaffold provides high refractive index and thermal stability due to the rigid cyclopropane ring.

This guide details the stereocontrolled synthesis of EMCM, focusing on the Furukawa-modified Simmons-Smith cyclopropanation , which utilizes the hydroxyl group of the precursor to direct stereochemistry.

Molecular Descriptors

| Property | Value | Notes |

| IUPAC Name | (2-Ethyl-2-methylcyclopropyl)methanol | |

| Molecular Formula | C₇H₁₄O | |

| Molecular Weight | 114.19 g/mol | |

| Chiral Centers | C1 and C2 | 2 stereocenters; 4 theoretical isomers.[1][2][3] |

| LogP (Predicted) | ~1.7 - 1.9 | Optimized for membrane permeability.[1] |

| Topological Polar Surface Area | 20.2 Ų | Dominated by the hydroxyl group.[1] |

Stereochemical Architecture

The molecule possesses two chiral centers at C1 and C2 of the cyclopropane ring. However, because C2 bears two alkyl groups (Methyl and Ethyl), the relative stereochemistry is defined by the relationship between the hydroxymethyl group (-CH₂OH) at C1 and the higher priority group at C2 (Ethyl).

Isomer Classification[1][4]

-

Cis-Diastereomers: The -CH₂OH group and the -Ethyl group are on the same face of the ring.[1]

-

Trans-Diastereomers: The -CH₂OH group and the -Ethyl group are on opposite faces.[1]

Due to the directing nature of the synthesis (see Section 3), the geometry of the alkene precursor dictates the diastereoselectivity.

Figure 1: Stereochemical correlation between alkene geometry and cyclopropane diastereomers via the Simmons-Smith mechanism.

Synthetic Protocol: Furukawa-Modified Simmons-Smith

The most robust route to EMCM is the cyclopropanation of 3-methyl-2-penten-1-ol .[1] The Furukawa modification (using Et₂Zn and CH₂I₂) is preferred over the traditional Zn-Cu couple due to homogeneity, reproducibility, and safety profiles.

Precursor Selection[1]

-

Target Precursor: 3-methyl-2-penten-1-ol.[1]

-

Rationale: The double bond is between C2 and C3.[1] C3 bears the Methyl and Ethyl groups. C2 bears the Hydrogen and the Hydroxymethyl group. Cyclopropanation across this bond yields the desired 1,2,2-substitution pattern.[1]

Step-by-Step Protocol

Reagents:

-

Substrate: 3-methyl-2-penten-1-ol (1.0 equiv)[1]

-

Reagent A: Diethylzinc (Et₂Zn) (1.0 M in hexanes, 2.2 equiv)[1]

-

Reagent B: Diiodomethane (CH₂I₂) (2.2 equiv)[1]

-

Solvent: Dichloromethane (DCM), anhydrous.[1]

Workflow:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

-

Solvent & Substrate: Charge flask with anhydrous DCM (0.2 M concentration relative to substrate) and 3-methyl-2-penten-1-ol. Cool to -10°C.[1]

-

Carbenoid Formation (In Situ):

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (stain with KMnO₄; alkene spot disappears).[1]

-

Quenching (Critical):

-

Workup:

Yield Expectation: 85–92%. Purity: >95% (crude usually sufficiently pure for next steps).[1]

Reaction Mechanism & Causality

The reaction proceeds via a butterfly-type transition state .[1] The zinc atom coordinates to the allylic oxygen of the starting material. This coordination delivers the iodomethylzinc carbenoid (ICH₂ZnEt) to the double bond on the same face as the hydroxyl group (syn-stereoselectivity).[1] This is why the geometry of the alkene (E vs Z) strictly determines the diastereomer formed.

Stereochemical Resolution (Enzymatic)

For pharmaceutical applications requiring enantiopure material (e.g., (1R, 2S)-isomer), chemical synthesis yields a racemate.[1] Kinetic Enzymatic Resolution is the industry standard for separating these alcohols.[1]

Protocol:

-

Enzyme: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).[1]

-

Acyl Donor: Vinyl acetate (irreversible donor).[1]

-

Solvent: Diisopropyl ether or Toluene (anhydrous).[1]

-

Process:

-

Separation: Filter enzyme. Separate the unreacted alcohol (S-enantiomer) from the ester (R-enantiomer) via column chromatography.[1]

Figure 2: Enzymatic kinetic resolution workflow for obtaining enantiopure isolates.

Analytical Characterization

Verification of the cyclopropane ring formation is distinct in NMR spectroscopy due to the high-field shift of ring protons.

Expected ¹H NMR Data (CDCl₃, 400 MHz)

-

Ring Protons (H1): The proton at C1 (adjacent to CH₂OH) typically appears around 0.5 – 0.9 ppm as a multiplet.[1]

-

Ring Protons (H3): The methylene protons of the ring (C3) appear as two doublets (geminal coupling) or multiplets around 0.0 – 0.5 ppm .[1] This extreme upfield shift is diagnostic of the cyclopropane ring current.

-

Hydroxymethyl (-CH₂OH): Doublet or multiplet at 3.4 – 3.6 ppm .[1]

-

Alkyl Groups:

Safety & Handling

-

Flammability: Like most low-molecular-weight alcohols, EMCM is a Class 3 Flammable Liquid .[1]

-

Toxicity: While specific tox data is limited, cyclopropyl methanols can be skin irritants.[1] Use standard PPE (nitrile gloves, safety glasses).[1]

-

Storage: Store under inert gas at 4°C. Cyclopropanes are generally stable, but the primary alcohol is susceptible to oxidation.

References

-

Simmons-Smith Reaction Mechanism & Furukawa Modification

-

Synthesis of Gem-Dialkyl Cyclopropanes

-

Enzymatic Resolution of Cyclopropyl Methanols

-

Applications in Fragrance & Polymers

Sources

- 1. ewg.org [ewg.org]

- 2. prepchem.com [prepchem.com]

- 3. EP3792234A1 - Method for the preparation of 2-methyl-but-2-ene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. BRPI0717878B1 - 2,2,3-trimethylcyclopentane derivatives, fragrance composition, use thereof and methods of manufacturing said composition and for enhancing, enhancing or modifying the fragrance of a fragrance composition or fragrance application - Google Patents [patents.google.com]

- 8. Cyclopropanemethanol, 1-methyl-2-[(1,2,2-trimethylbicyclo[3,1,0]hex-3-yl)methyl]- | The Fragrance Conservatory [fragranceconservatory.com]

Introduction: The Strategic Value of the Cyclopropane Moiety in Modern Drug Design

An In-Depth Technical Guide to the Metabolic Stability Profiles of Ethyl-Methyl Cyclopropane Derivatives

In the landscape of medicinal chemistry, the cyclopropane ring has emerged as a powerful and versatile structural motif.[1][2] Its inclusion in drug candidates is a strategic decision aimed at optimizing a range of pharmacological properties.[3] Unlike simple alkyl chains, the cyclopropane group offers a unique combination of rigidity and electronic character. The strained three-membered ring enforces a specific spatial arrangement of substituents, which can enhance binding affinity to biological targets.[4][5] Furthermore, the unique bonding within the ring, characterized by enhanced p-character and stronger, shorter C-H bonds, often imparts increased resistance to metabolic degradation.[3][6][7] Consequently, incorporating a cyclopropyl group is a well-established strategy to improve a compound's metabolic stability, potentially increasing its half-life and oral bioavailability while reducing off-target effects.[3][6][8]

This guide focuses specifically on ethyl-methyl cyclopropane derivatives, a subclass that combines the foundational benefits of the cyclopropane ring with the nuanced steric and electronic influences of two distinct alkyl substituents. We will provide an in-depth exploration of their metabolic profiles, from the underlying enzymatic pathways to the practical, step-by-step experimental protocols required for their evaluation. This document is intended for drug development scientists and researchers seeking a comprehensive understanding of how to assess and interpret the metabolic fate of this important class of compounds.

Section 1: Anticipated Metabolic Fates of Ethyl-Methyl Cyclopropane Derivatives

While the cyclopropane ring is known for its general robustness, it is not metabolically inert.[7] The presence of ethyl and methyl groups provides additional sites for enzymatic attack. The primary enzymes responsible for the Phase I metabolism of such structures are the Cytochrome P450 (CYP) monooxygenases, with potential contributions from other enzymes like Aldehyde Oxidase (AOX) depending on the overall molecular scaffold.[7][9][10]

Cytochrome P450-Mediated Oxidations

CYP-mediated metabolism is the most probable pathway for the biotransformation of ethyl-methyl cyclopropane derivatives.[7] The high C-H bond dissociation energy of the cyclopropane ring itself reduces its susceptibility to oxidation compared to a standard alkane, but several outcomes are possible[7]:

-

Oxidation of Alkyl Substituents: The ethyl and methyl groups are prime targets for hydroxylation. Oxidation can occur at the terminal (ω) or sub-terminal (ω-1) position of the ethyl group, leading to primary or secondary alcohols, respectively. The methyl group can be hydroxylated to a primary alcohol, which may be further oxidized to an aldehyde and a carboxylic acid.

-

Direct Ring Oxidation: Although less common, direct hydroxylation on the cyclopropane ring can occur.[7] More concerning is the potential for bioactivation, where CYP-mediated hydrogen atom abstraction leads to a cyclopropyl radical. This radical can undergo ring-opening, creating a reactive intermediate that can form adducts with cellular macromolecules like glutathione (GSH), a pathway associated with potential toxicity.[7][11]

-

Metabolism of Attached Moieties: If the cyclopropyl group is attached to another functional group, such as an amine, metabolism at that site can also occur. N-dealkylation of a cyclopropylamine, for instance, is a known metabolic pathway that can sometimes proceed without ring cleavage.[12][13]

The following diagram illustrates the primary predicted metabolic pathways for a generic ethyl-methyl cyclopropane-containing compound.

Caption: Predicted Phase I and Phase II metabolic pathways for ethyl-methyl cyclopropane derivatives.

The Role of Other Metabolic Enzymes

While CYPs are central, other enzyme systems warrant consideration:

-

Aldehyde Oxidase (AOX): AOX is a cytosolic enzyme gaining recognition for its role in metabolizing various xenobiotics, particularly aza-heterocycles.[14][15] If the ethyl-methyl cyclopropane derivative is part of a larger molecule containing an AOX-susceptible scaffold, this enzyme could contribute significantly to its clearance.[9][10]

-

Phase II Enzymes: The hydroxylated metabolites generated by Phase I enzymes can be further conjugated by Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), to form more water-soluble glucuronides that are readily excreted.

Section 2: The Cornerstone of Stability Assessment: The In Vitro Liver Microsomal Assay

To quantify the metabolic stability of a new chemical entity, the in vitro liver microsomal stability assay is the industry-standard starting point.[16][17] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes, making them an efficient and cost-effective system for evaluating Phase I metabolism.[18][19] The primary outputs of this assay are the compound's in vitro half-life (t½) and its intrinsic clearance (CLint), which together provide a robust estimate of its susceptibility to metabolic breakdown.[17][18]

Causality Behind Experimental Design

The design of the microsomal stability assay is a self-validating system where each component has a specific, critical function:

-

Test System (Liver Microsomes): Sourced from various species (human, rat, mouse, dog) to assess inter-species differences.[20][21] Human microsomes are crucial for predicting human pharmacokinetics.

-

Cofactor (NADPH): The activity of CYP enzymes is dependent on the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate).[21] The reaction is initiated by its addition. A control incubation without NADPH is essential to check for non-enzymatic degradation or chemical instability.[21]

-

Temperature (37°C): The incubation is performed at physiological temperature to mimic conditions within the body and ensure optimal enzyme activity.[21]

-

Quenching: The reaction is stopped at specific time points by adding a cold organic solvent (typically acetonitrile).[21] This denatures the enzymes, halting metabolism instantly and precipitating proteins for clean sample analysis.

-

Analysis (LC-MS/MS): Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for accurately quantifying the remaining parent compound due to its high sensitivity and specificity.[20]

The following workflow diagram outlines the key stages of the liver microsomal stability assay.

Caption: Standard experimental workflow for the in vitro microsomal stability assay.

Detailed Step-by-Step Protocol: Human Liver Microsomal Stability Assay

This protocol describes a typical high-throughput screening method.

1. Reagent Preparation:

- Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.4.

- Test Compound Stock: Prepare a 10 mM stock solution of the ethyl-methyl cyclopropane derivative in DMSO.

- Working Solution: Dilute the stock solution in buffer to a working concentration (e.g., 10 µM).

- Microsome Suspension: Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C.[22] Dilute them in the phosphate buffer to a final protein concentration of 0.5 mg/mL.[21] Keep on ice.

- NADPH Regenerating System: Prepare a solution containing NADPH (e.g., 1 mM) in phosphate buffer.[21] This ensures the cofactor is not depleted during the incubation.

2. Incubation Procedure:

- In a 96-well plate, combine the test compound working solution with the microsome suspension.

- Include control wells:

- Negative Control: Compound + heat-inactivated microsomes.

- No Cofactor Control: Compound + microsomes, but add buffer instead of NADPH solution.[21]

- Positive Control: A compound with known metabolic instability (e.g., Verapamil, Testosterone).

- Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

- Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells (except the 'No Cofactor' control).

3. Sampling and Reaction Termination:

- At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the incubation mixture.[19]

- Immediately add the aliquot to a separate 96-well plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard to quench the reaction.[21]

4. Sample Analysis:

- Seal and centrifuge the quench plate to pellet the precipitated proteins.

- Transfer the supernatant to a new plate for analysis.

- Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

5. Data Analysis and Interpretation:

- Plot the natural logarithm of the percentage of compound remaining versus time.

- The slope of the linear regression line (k) is the elimination rate constant.

- Half-Life (t½): Calculated as 0.693 / k. A longer half-life indicates greater metabolic stability.[18]

- Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[17][18] A lower CLint value signifies better stability.

Section 3: Data Presentation and Metabolite Identification

Clear data presentation is essential for decision-making in drug development. Stability data for multiple compounds should be summarized in a tabular format for easy comparison.

Summarizing Quantitative Stability Data

| Compound ID | Structure | t½ (min) | CLint (µL/min/mg) | Notes |

| EMC-001 | [Structure of Derivative 1] | > 60 | < 10 | High metabolic stability. |

| EMC-002 | [Structure of Derivative 2] | 25 | 45.5 | Moderate metabolic stability. |

| EMC-003 | [Structure of Derivative 3] | 8 | 142.1 | Low metabolic stability; rapid clearance. |

| Verapamil | (Positive Control) | 12 | 95.2 | Consistent with historical data. |

Workflow for Metabolite Identification

Identifying the "soft spots" of metabolism is as crucial as quantifying stability.[16] This involves identifying the structures of the metabolites formed during the incubation.

-

Metabolite Screening: Re-analyze the samples from the stability assay using high-resolution mass spectrometry (HRMS) in a data-dependent acquisition mode. This allows for the detection of potential metabolites based on predicted mass shifts (e.g., +16 Da for hydroxylation).[23]

-

MS/MS Fragmentation: Acquire fragmentation spectra (MS/MS) for the parent compound and any potential metabolites. Comparing the fragmentation patterns helps to pinpoint the site of modification.

-

Structural Confirmation: For key metabolites, definitive structural elucidation may require scaling up the incubation, purifying the metabolite, and analyzing it using Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

Conclusion: A Self-Validating Approach to Profiling

The assessment of metabolic stability for ethyl-methyl cyclopropane derivatives is a critical step in drug discovery. By leveraging the principles of enzymology and advanced analytical techniques, researchers can build a comprehensive profile of a compound's metabolic fate. The in vitro microsomal stability assay, when conducted with appropriate controls, serves as a robust, self-validating system for generating initial data on half-life and intrinsic clearance.[17][21] This quantitative data, coupled with qualitative metabolite identification, provides the essential insights needed to guide medicinal chemistry efforts. Understanding whether metabolism occurs on the alkyl side chains, the cyclopropane ring itself, or other parts of the molecule allows for targeted structural modifications to enhance stability, mitigate potential bioactivation risks, and ultimately design safer and more efficacious drug candidates.[24][25]

References

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

-

Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

-

Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Cyclopropane – Knowledge and References. Retrieved from [Link]

-

Lin, H. Z., Qi, Z., Wu, Q. M., Jiang, Y. Y., & Peng, J. B. (2023). Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams. Chemical Science, 14(26), 7175-7181. Retrieved from [Link]

-

ResearchGate. (2025, March 4). (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes. PMC. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

-

Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

-

Springer Nature. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

-

National Institutes of Health. (2002, July 17). Formation of Cyclopropanone During Cytochrome P450-catalyzed N-dealkylation of a Cyclopropylamine. PubMed. Retrieved from [Link]

-

Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. Retrieved from [Link]

-

National Institutes of Health. (2024, February 25). Exploring engineering strategies that enhance de novo production of exotic cyclopropane fatty acids in Saccharomyces cerevisiae. PMC. Retrieved from [Link]

-

ACS Publications. (2002, June 13). Formation of Cyclopropanone during Cytochrome P450-Catalyzed N-Dealkylation of a Cyclopropylamine. Retrieved from [Link]

-

Taylor & Francis eBooks. (n.d.). Cyclopropane Derivatives as Metabolically More Robust Bioisosteres for. Retrieved from [Link]

-

Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

ACS Omega. (2023, October 24). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Retrieved from [Link]

-

National Institutes of Health. (2018, December 15). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. PubMed. Retrieved from [Link]

-

American Chemical Society. (n.d.). One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. Retrieved from [Link]

-

National Institutes of Health. (2012, February 16). The role of aldehyde oxidase in drug metabolism. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Request PDF. Retrieved from [Link]

-

National Institutes of Health. (2019, September 15). Aldehyde oxidase and its role as a drug metabolizing enzyme. PubMed. Retrieved from [Link]

-

Free University of Bozen-Bolzano. (2024, June 7). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Retrieved from [Link]

-

ResearchGate. (2020, June 22). (PDF) The role of aldehyde oxidase in drug metabolism. Retrieved from [Link]

-

ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Retrieved from [Link]

-

Symeres. (2025, May 26). Aldehyde Oxidase: An Underestimated Player in Drug Metabolism. Retrieved from [Link]

-

OSTI.gov. (2021, May 18). Cytochrome P450 BM3 enzyme variants for preparation of cyclopropanes (Patent). Retrieved from [Link]

-

ResearchGate. (2021, September 11). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (2023, March 15). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. Retrieved from [Link]

-

FutureLearn. (n.d.). Analytical Techniques applied in Metabolomics. Retrieved from [Link]

-

Elucidata. (n.d.). What Are The Analytical Techniques In Metabolomics And How To Choose. Retrieved from [Link]

-

National Institutes of Health. (2022, May 26). Biosynthesis of cyclopropane in natural products. PubMed. Retrieved from [Link]

-

ABNP. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]

-

New England Drug Metabolism Discussion Group. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

-

Pharma Focus Asia. (2021, October 11). Metabolic Stability. Retrieved from [Link]

-

BMRB. (n.d.). List of Metabolic Pathways. Retrieved from [Link]

Sources

- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02168H [pubs.rsc.org]

- 5. Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Formation of cyclopropanone during cytochrome P450-catalyzed N-dealkylation of a cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. drughunter.com [drughunter.com]

- 16. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]

- 17. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. nuvisan.com [nuvisan.com]

- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. researchgate.net [researchgate.net]

- 23. jfda-online.com [jfda-online.com]

- 24. researchgate.net [researchgate.net]

- 25. nedmdg.org [nedmdg.org]

Conformational analysis of (2-Ethyl-2-methylcyclopropyl)methanol isomers

An In-depth Technical Guide to the Conformational Analysis of (2-Ethyl-2-methylcyclopropyl)methanol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-membered ring of cyclopropane confers unique stereochemical and electronic properties upon a molecule, making it a desirable motif in medicinal chemistry. The conformational landscape of substituted cyclopropanes, particularly those bearing flexible side chains, is of paramount importance as it directly influences molecular shape, reactivity, and biological activity. This guide provides a comprehensive technical overview of the conformational analysis of the isomers of (2-Ethyl-2-methylcyclopropyl)methanol. We will delve into the theoretical underpinnings, experimental protocols, and computational approaches necessary to elucidate the conformational preferences of these structures. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutics incorporating the cyclopropane scaffold.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional structure of a molecule is intrinsically linked to its function. In drug discovery, a deep understanding of a molecule's preferred conformations is critical for optimizing its binding affinity to a biological target, as well as for predicting its pharmacokinetic and pharmacodynamic properties. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a cornerstone of modern medicinal chemistry.[1][2][3]

The cyclopropane ring, due to its inherent strain and unique electronic nature, presents a fascinating and challenging subject for conformational analysis.[4][5] The rigid three-membered ring restricts conformational freedom, yet the substituents attached to it can adopt various spatial orientations. In the case of (2-Ethyl-2-methylcyclopropyl)methanol, the presence of a chiral center at C1 and a quaternary chiral center at C2, along with the flexible hydroxymethyl group, gives rise to a complex stereochemical and conformational landscape.

This guide will systematically explore the conformational analysis of the four stereoisomers of (2-Ethyl-2-methylcyclopropyl)methanol, providing both theoretical insights and practical experimental and computational workflows.

Stereoisomers of (2-Ethyl-2-methylcyclopropyl)methanol

The first step in a comprehensive conformational analysis is to identify all possible stereoisomers of the molecule. (2-Ethyl-2-methylcyclopropyl)methanol possesses two chiral centers, C1 and C2, leading to the existence of four possible stereoisomers (two pairs of enantiomers):

-

(1R,2R)-2-Ethyl-2-methylcyclopropyl)methanol

-

(1S,2S)-2-Ethyl-2-methylcyclopropyl)methanol

-

(1R,2S)-2-Ethyl-2-methylcyclopropyl)methanol

-

(1S,2R)-2-Ethyl-2-methylcyclopropyl)methanol

For the purpose of this guide, we will focus our analysis on one diastereomeric pair: the (1R,2R) and (1R,2S) isomers. The conformational behavior of their respective enantiomers will be identical.

Key Conformational Features and Rotational Isomers

The primary source of conformational isomerism in (2-Ethyl-2-methylcyclopropyl)methanol arises from the rotation around the C1-C(hydroxymethyl) single bond. The orientation of the hydroxyl group relative to the cyclopropane ring is of particular interest due to the potential for intramolecular hydrogen bonding.

The key dihedral angle to consider is H-C1-C(hydroxymethyl)-O. The principal rotational isomers (rotamers) can be described by the relationship between the C1-H bond and the C(hydroxymethyl)-O bond. We can anticipate three staggered conformations to be the most stable:

-

gauche (+): Dihedral angle of approximately +60°

-

anti: Dihedral angle of approximately 180°

-

gauche (-): Dihedral angle of approximately -60°

The relative energies of these conformers will be influenced by steric interactions between the hydroxymethyl group and the substituents on the cyclopropane ring, as well as the potential for intramolecular hydrogen bonding between the hydroxyl group and the electron-rich "edge" of the cyclopropane ring.[6]

Experimental Approaches to Conformational Analysis

A combination of spectroscopic techniques is essential for a thorough experimental investigation of the conformational landscape of (2-Ethyl-2-methylcyclopropyl)methanol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis, providing information on the time-averaged conformation of a molecule in solution.[7][8]

4.1.1. 1H NMR and Coupling Constants

The vicinal coupling constants (³J) between protons on adjacent carbons are highly dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the ³J values for the protons on C1 and the methylene protons of the hydroxymethyl group, we can gain insight into the preferred rotamer populations.

Experimental Protocol: 1H NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Analysis: Carefully integrate all signals and accurately measure the coupling constants for the relevant protons.

4.1.2. Nuclear Overhauser Effect (NOE) Spectroscopy

NOE experiments, such as NOESY or ROESY, can provide through-space distance information between protons that are close to each other, regardless of whether they are directly bonded.[9] This is particularly useful for distinguishing between different conformers. For example, an NOE between the hydroxyl proton and a proton on the ethyl or methyl group would suggest a conformation where the hydroxymethyl group is oriented towards that substituent.

Experimental Protocol: 2D NOESY/ROESY

-

Sample Preparation: Prepare a slightly more concentrated sample (10-20 mg) in a degassed deuterated solvent.

-

Data Acquisition: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (typically 300-800 ms for NOESY).

-

Data Processing and Analysis: Process the 2D spectrum and identify cross-peaks that indicate spatial proximity between protons.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly sensitive to hydrogen bonding.[10][11][12][13] The O-H stretching frequency of an alcohol is a key indicator of its environment.

-

Free O-H: A sharp band around 3600-3650 cm⁻¹ is characteristic of a non-hydrogen-bonded hydroxyl group.[13]

-

Intramolecularly Hydrogen-Bonded O-H: A broader band at a lower frequency (typically 3450-3550 cm⁻¹) suggests the presence of an intramolecular hydrogen bond.[11]

-

Intermolecularly Hydrogen-Bonded O-H: A very broad band at even lower frequencies (around 3200-3400 cm⁻¹) indicates intermolecular hydrogen bonding, which is concentration-dependent.[10][14]

By performing a dilution study, we can distinguish between intramolecular and intermolecular hydrogen bonding. The relative intensity of the intramolecularly hydrogen-bonded O-H stretch will remain constant upon dilution, while the intermolecular band will decrease.

Experimental Protocol: IR Dilution Study

-

Stock Solution: Prepare a concentrated solution (e.g., 0.1 M) of the isomer in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 0.05 M, 0.01 M, 0.005 M).

-

Data Acquisition: Acquire the IR spectrum of each solution in a cell with a fixed path length.

-

Analysis: Compare the O-H stretching region of the spectra at different concentrations.

Computational Chemistry Approaches

Computational modeling provides a powerful complement to experimental data, allowing for the detailed exploration of the potential energy surface and the prediction of the relative stabilities of different conformers.[15][16]

Conformational Search

A systematic or stochastic conformational search is the first step in a computational analysis.[15] This involves generating a large number of possible conformations by rotating around the flexible single bonds and then minimizing their energies using a molecular mechanics force field (e.g., MMFF94, OPLS3e).

Quantum Mechanical Calculations

The low-energy conformers identified from the conformational search should then be subjected to higher-level quantum mechanical calculations to obtain more accurate geometries and relative energies. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d) or larger), are a good choice for this purpose.[17]

Computational Workflow

Caption: A typical computational workflow for conformational analysis.

Data Synthesis and Interpretation: A Case Study

To illustrate the application of these methods, let's consider a hypothetical analysis of the (1R,2R) and (1R,2S) isomers of (2-Ethyl-2-methylcyclopropyl)methanol.

Predicted Conformational Energies

Computational calculations might predict the following relative Gibbs free energies for the most stable conformers:

| Isomer | Conformer | Relative Gibbs Free Energy (kcal/mol) | Key Feature |

| (1R,2R) | gauche (+) | 0.00 | Intramolecular H-bond to cyclopropane ring |

| (1R,2R) | anti | 1.2 | No H-bond, sterically less favorable |

| (1R,2R) | gauche (-) | 2.5 | Severe steric clash with ethyl group |

| (1R,2S) | anti | 0.00 | Sterically most favorable, no H-bond |

| (1R,2S) | gauche (+) | 0.8 | Potential for weak H-bond |

| (1R,2S) | gauche (-) | 1.5 | Steric interaction with methyl group |

Interpretation of Spectroscopic Data

For the (1R,2R) isomer:

-

IR: A strong, concentration-independent band at ~3500 cm⁻¹ would support the prediction of a stable, intramolecularly hydrogen-bonded conformer.

-

¹H NMR: The observed ³J coupling constants between the C1-H and the hydroxymethyl protons would be a weighted average of the values for each conformer, reflecting the predominance of the gauche (+) conformation.

For the (1R,2S) isomer:

-

IR: A stronger sharp band at ~3620 cm⁻¹ and a weaker, concentration-dependent broad band would suggest that the non-hydrogen-bonded anti conformer is the most stable in non-polar solvents.

-

¹H NMR: The ³J coupling constants would be consistent with a higher population of the anti conformer.

Caption: Integration of experimental and computational data.

Conclusion and Future Directions

The conformational analysis of (2-Ethyl-2-methylcyclopropyl)methanol isomers is a multifaceted challenge that requires a synergistic approach, combining high-resolution spectroscopic techniques and robust computational methods. A thorough understanding of the conformational preferences of these and related molecules is indispensable for rational drug design and the development of novel therapeutics with improved efficacy and safety profiles. Future studies could involve variable-temperature NMR experiments to quantify the thermodynamic parameters of the conformational equilibria and X-ray crystallography to determine the solid-state conformation.

References

-

Cagle, D. W. (1964). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. [Link]

-

Meng, F., et al. (2019). Cobalt‐Catalyzed Diastereo‐ and Enantioselective Hydroalkenylation of Cyclopropenes with Alkenylboronic Acids. Angewandte Chemie International Edition, 58(34), 11816-11820. [Link]

-

PubChem. (n.d.). Cyclopropanemethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2-Methylcyclopropyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Rittner, R., & Olivato, P. R. (2004). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 15(4), 475-492. [Link]

-

Scribd. (n.d.). Conformational Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 19). 5.3: Conformational Isomers. Retrieved from [Link]

-

Liddel, U., & Becker, E. D. (1957). Infra-red spectroscopic studies of hydrogen bonding in methanol, ethanol, and t-butanol. Spectrochimica Acta, 10(1), 70-84. [Link]

-

Nes, W. D., et al. (1991). Conformational analysis of 9β,19-cyclopropyl sterols: Detection of the pseudoplanar conformer by nuclear Overhauser effects and its functional implications. Proceedings of the National Academy of Sciences, 88(17), 7570-7574. [Link]

-

Newby, J. J., Peebles, R. A., & Peebles, S. A. (2005). Heavy atom structure and conformer stabilities of cyclopropyl carbinol from rotational spectroscopy and ab initio calculations. Journal of Molecular Structure, 742(1-3), 223-231. [Link]

-

YouTube. (2022, January 14). IR Spectroscopy - Effect of Hydrogen Bonding. Retrieved from [Link]

-

University of Kentucky College of Engineering. (n.d.). Quantitative Analysis of Infrared Spectra of Binary Alcohol + Cyclohexane Solutions with Quantum Chemical Calculations. Retrieved from [Link]

-

Quora. (2017, June 4). How is hydrogen bonding in alcohol identified by using IR spectroscopy? Retrieved from [Link]

-

Pharmacy 180. (n.d.). Conformational Analysis - Stereochemical and Conformational Isomerism | Organic Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Conformational analysis of cyclic molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 19). Conformational Isomers. Retrieved from [Link]

-

SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. Retrieved from [Link]

-

MDPI. (2021, July 27). Quantifying Conformational Isomerism in Chain Molecules by Linear Raman Spectroscopy: The Case of Methyl Esters. Retrieved from [Link]

-

Still, W. C., & Lipton, M. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society, 118(19), 4593-4603. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

-

Frontiers. (2021, August 25). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Retrieved from [Link]

-

ACS Publications. (2023, November 27). Addressing Challenges of Macrocyclic Conformational Sampling in Polar and Apolar Solvents: Lessons for Chameleonicity. Retrieved from [Link]

-

SciSpace. (2015, August 12). Conformational analysis of cycloalkanes. Retrieved from [Link]

-

University of Southampton. (2024, March 16). The computational investigation of conformational change. Retrieved from [Link]

-

AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

-

UCL Discovery. (2021, April 29). Identifying Conformational Isomers of Organic Molecules in Solution via Unsupervised Clustering. Retrieved from [Link]

Sources

- 1. pharmacy180.com [pharmacy180.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scispace.com [scispace.com]

- 4. scribd.com [scribd.com]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. Sci-Hub. Heavy atom structure and conformer stabilities of cyclopropyl carbinol from rotational spectroscopy and ab initio calculations / Journal of Molecular Structure, 2005 [sci-hub.box]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. auremn.org.br [auremn.org.br]

- 9. Conformational analysis of 9β,19-cyclopropyl sterols: Detection of the pseudoplanar conformer by nuclear Overhauser effects and its functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. egr.msu.edu [egr.msu.edu]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. quora.com [quora.com]

- 15. dasher.wustl.edu [dasher.wustl.edu]

- 16. The computational investigation of conformational change - ePrints Soton [eprints.soton.ac.uk]

- 17. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]

Methodological & Application

Application Note & Protocol: Stereospecific Synthesis of (2-Ethyl-2-methylcyclopropyl)methanol via the Simmons-Smith Reaction

Abstract & Introduction

The cyclopropyl motif is a highly valuable structural unit in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and potency while reducing off-target effects.[1][2][3] The unique stereoelectronic properties of the strained three-membered ring offer a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][4] Among the various methods for constructing this ring system, the Simmons-Smith reaction stands as a cornerstone technique for the stereospecific cyclopropanation of alkenes.[5][6]

This application note provides a comprehensive, field-proven protocol for the synthesis of (2-Ethyl-2-methylcyclopropyl)methanol, a substituted cyclopropyl alcohol, starting from 2-methylpent-2-en-1-ol. The guide details the mechanism, preparation of the critical zinc-copper couple, the cyclopropanation procedure, and purification strategies. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-characterized method for accessing this important chemical scaffold.

Mechanism and Guiding Principles: The Rationale Behind the Reaction

The Simmons-Smith reaction is a cheletropic reaction that involves an organozinc carbenoid, which reacts concertedly with an alkene to form a cyclopropane ring.[5] Unlike methods involving free carbenes, this reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropyl product.[7][8]

The key reactive species is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane and a zinc-copper couple.[9] The zinc-copper couple is a form of activated zinc, where copper enhances the reactivity of the zinc surface.[10]

The reaction proceeds through a "butterfly-shaped" transition state where the methylene group is delivered to one face of the double bond in a single, concerted step.[6] This synchronous bond formation ensures that the original configuration of the substituents on the alkene is retained.[7]

A critical aspect of this synthesis is the directing effect of the allylic hydroxyl group in the starting material (2-methylpent-2-en-1-ol). The Lewis acidic zinc atom of the carbenoid coordinates to the oxygen of the hydroxyl group. This coordination event directs the delivery of the methylene group to the syn-face of the double bond relative to the alcohol, leading to a high degree of diastereoselectivity.[7][11]

Caption: Reaction mechanism overview.

Detailed Experimental Protocol

This protocol is divided into two main stages: the preparation of the highly active zinc-copper couple and the subsequent cyclopropanation reaction.

Part A: Preparation of the Zinc-Copper Couple

Rationale: The activation of zinc dust is paramount for the success of the Simmons-Smith reaction. Treatment with hydrochloric acid removes the passivating layer of zinc oxide, while subsequent treatment with copper(II) sulfate deposits elemental copper onto the zinc surface, forming the galvanic couple necessary for high reactivity.[10][12]

Materials:

-

Zinc dust (<10 µm, ≥98%)

-

Copper(II) sulfate (CuSO₄)

-

Hydrochloric acid (HCl), 3% aqueous solution

-

Absolute Ethanol

-

Anhydrous Diethyl Ether

-

Deionized Water

-

500 mL Erlenmeyer flask with a magnetic stir bar

Procedure:

-

Place 49.2 g (0.75 g-atom) of zinc dust into the 500 mL Erlenmeyer flask.

-

Add 40 mL of 3% HCl solution and stir vigorously for 60-90 seconds to etch the surface of the zinc dust.

-

Stop stirring, allow the zinc to settle, and decant the supernatant liquid.

-

Repeat the acid wash (Steps 2-3) three more times.

-

Wash the activated zinc powder by adding 100 mL of deionized water, stirring, settling, and decanting. Repeat this water wash four more times to remove all traces of acid.

-

For copper deposition, add 75 mL of a 2% aqueous copper(II) sulfate solution to the zinc. Stir the mixture. The blue color of the solution should fade as copper plates onto the zinc surface. Decant the liquid.

-

Repeat the copper sulfate wash (Step 6) one more time.

-

Wash the resulting dark grey/reddish solid with five 100 mL portions of deionized water, followed by four 100 mL portions of absolute ethanol, and finally five 100 mL portions of anhydrous diethyl ether to thoroughly dry the couple.[12]

-

Critical Step: Quickly transfer the zinc-copper couple to a Büchner funnel, press it dry under a rubber dam with suction, and transfer it to a vacuum desiccator containing phosphorus pentoxide. Dry under high vacuum overnight. The couple should be used immediately or stored under an inert atmosphere as its activity diminishes upon exposure to air.[7]

Part B: Synthesis of (2-Ethyl-2-methylcyclopropyl)methanol

Materials & Reagents:

-

Starting Material: 2-methylpent-2-en-1-ol (≥98%)

-

Reagent: Diiodomethane (CH₂I₂, 99%, stabilized with copper)

-

Catalyst: Freshly prepared Zinc-Copper Couple (from Part A)

-

Solvent: Anhydrous Diethyl Ether (Et₂O)

-

Activator: Iodine (I₂) crystal

-

Workup: Saturated aqueous Ammonium Chloride (NH₄Cl) solution, Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source (heating mantle)

-

Inert gas line (Nitrogen or Argon)

-

Separatory funnel

Procedure:

-

Setup: Assemble the 500 mL flask with a magnetic stirrer, reflux condenser (topped with a drying tube or inert gas inlet), and a stopper. Flame-dry the glassware under vacuum and cool under a stream of nitrogen or argon.

-

Reaction Initiation: Charge the flask with the freshly prepared zinc-copper couple (46.8 g, 0.72 g-atom) and 250 mL of anhydrous diethyl ether. Add a single small crystal of iodine. Stir the mixture; the brown color of the iodine should fade within a few minutes, indicating activation.[12]

-

Reagent Addition: In a single portion, add a mixture of 2-methylpent-2-en-1-ol (0.50 mol) and diiodomethane (190 g, 0.71 mol).

-

Reaction: Heat the mixture to a gentle reflux using a heating mantle. A mild exothermic reaction should commence within 30-60 minutes. If the reaction becomes too vigorous, remove the heat source temporarily.

-

Monitoring: Continue to stir the mixture under reflux. The reaction progress can be monitored by taking small aliquots and analyzing them by GC or TLC (staining with potassium permanganate) until the starting alkene is consumed (typically 12-18 hours).

-

Workup & Quenching: After cooling the reaction to room temperature, quench the excess organozinc reagent by slowly and carefully adding saturated aqueous NH₄Cl solution with vigorous stirring until gas evolution ceases. This step also dissolves the zinc salts.[7]

-

Filtration: Filter the mixture through a pad of Celite® to remove the solid zinc and copper residues. Wash the filter cake thoroughly with two 50 mL portions of diethyl ether.

-

Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

Part C: Purification

The crude product is a colorless to pale yellow oil. Purification is best achieved by fractional distillation under reduced pressure to separate the desired (2-Ethyl-2-methylcyclopropyl)methanol from any high-boiling impurities or unreacted starting materials.

Data Summary & Expected Results

The following table summarizes the key quantitative parameters for the synthesis protocol.

| Parameter | Value | Notes |

| Starting Alkene | 2-methylpent-2-en-1-ol | 0.50 mol |

| Diiodomethane | 0.71 mol | 1.42 equivalents |

| Zn(Cu) Couple | 0.72 g-atom | 1.44 equivalents |

| Solvent | Anhydrous Diethyl Ether | ~250 mL |

| Reaction Temperature | ~35 °C | Reflux |

| Reaction Time | 12 - 18 hours | Monitor by GC/TLC |

| Expected Yield | 65 - 75% | Based on starting alkene |

Characterization of (2-Ethyl-2-methylcyclopropyl)methanol:

-

¹H NMR: Expect characteristic diastereotopic protons in the cyclopropane ring (signals typically between 0.0 and 1.0 ppm). The CH₂OH protons will also be diastereotopic.

-

¹³C NMR: The cyclopropyl carbons will appear at high field (typically 10-30 ppm).

-

FTIR (neat): A strong, broad absorption band around 3300-3400 cm⁻¹ (O-H stretch) and C-H stretching of the cyclopropane ring (~3080 cm⁻¹).

-

GC-MS (EI): Molecular ion peak (M⁺) and characteristic fragmentation patterns.

Workflow Visualization

Caption: Step-by-step experimental workflow.

Safety & Handling Precautions

-

Diiodomethane (CH₂I₂): This reagent is toxic, a suspected carcinogen, and has high density. Always handle it in a well-ventilated chemical fume hood. Wear nitrile gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.[7]

-

Diethyl Ether (Et₂O): Extremely flammable and volatile. Ensure no ignition sources are present. The reaction must be conducted in a fume hood.

-

Zinc Dust: Can be pyrophoric. Handle away from sources of ignition.

-

Exothermic Reaction: The reaction can be exothermic. Be prepared to remove the heat source or use a cooling bath if the reflux becomes too vigorous.

-

Quenching: The quenching step with aqueous NH₄Cl can produce hydrogen gas. Perform this step slowly and with good ventilation.

References

-

OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

-

De Souza, R. O. M. A., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis, 365. Retrieved from [Link]

-

Wikipedia. (2023). Simmons–Smith reaction. Retrieved from [Link]

-

Wikipedia. (2023). Zinc–copper couple. Retrieved from [Link]

-

Slideshare. (n.d.). Simmons smith reaction. Retrieved from [Link]

-

Scribd. (n.d.). Chemistry 206 Advanced Organic Chemistry: Simmons-Smith Reaction: Enantioselective Variants. Retrieved from [Link]

-

Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry with Victor. (2023). The Simmons-Smith Reaction & Cyclopropanation. YouTube. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Cyclopropylmethanol: Applications in Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). norcarane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Retrieved from [Link]

-

Gangar, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(15), 5013. Retrieved from [Link]

-

Toti, K. S., & Bhaumik, A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8713-8745. Retrieved from [Link]

-

Nemr, M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Intramolecular cyclopropylmethylation via non-classical carbenium ion. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

-

ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgosolver.com [orgosolver.com]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Zinc–copper couple - Wikipedia [en.wikipedia.org]

- 11. Simmons-Smith Reaction [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

Application Note & Protocol: Stereoselective Synthesis of (2-Ethyl-2-methylcyclopropyl)methanol from Allylic Alcohols

Authored by: A Senior Application Scientist

Introduction

The cyclopropane motif is a cornerstone in modern organic chemistry, frequently appearing in a wide array of biologically active natural products, pharmaceuticals, and agrochemicals.[1] Its unique three-membered ring structure imparts distinct conformational rigidity and electronic properties that can significantly influence the biological activity of a molecule. The stereoselective synthesis of substituted cyclopropanes, therefore, remains a topic of intense research and development. This application note provides a detailed protocol for the stereoselective synthesis of (2-Ethyl-2-methylcyclopropyl)methanol from the corresponding trisubstituted allylic alcohol, (E)-3-methylpent-2-en-1-ol. The methodology leverages the directing effect of the allylic hydroxyl group in a Simmons-Smith-type cyclopropanation reaction to achieve high diastereoselectivity.

Theoretical Background: The Directed Simmons-Smith Reaction

The Simmons-Smith reaction is a powerful and widely utilized method for the conversion of alkenes into cyclopropanes.[2] The reaction typically employs diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)) to generate an organozinc carbenoid species, specifically iodomethylzinc iodide (ICH₂ZnI).[3] This carbenoid is then transferred to the double bond of an alkene in a concerted, stereospecific syn-addition, meaning the geometry of the starting alkene is preserved in the cyclopropane product.[3][4]

A key feature of the Simmons-Smith reaction, and the focus of this protocol, is the profound directing effect exerted by a hydroxyl group positioned on an allylic carbon.[1][4] The zinc atom of the carbenoid coordinates to the oxygen of the allylic alcohol, leading to the delivery of the methylene group to the same face of the double bond as the hydroxyl group.[3][4] This chelation-controlled delivery results in a high degree of diastereoselectivity, which is often difficult to achieve with unfunctionalized alkenes. The Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, can further enhance this directing effect and improve reaction efficiency.[2]

The mechanism is believed to proceed through a "butterfly-type" transition state where the zinc atom bridges the oxygen of the allylic alcohol and the two carbons of the double bond, ensuring the facial selectivity of the methylene transfer.[5]

Experimental Workflow Diagram

Caption: A generalized workflow for the stereoselective cyclopropanation of an allylic alcohol.

Detailed Experimental Protocol: Synthesis of (2-Ethyl-2-methylcyclopropyl)methanol

This protocol details the diastereoselective cyclopropanation of (E)-3-methylpent-2-en-1-ol using the Furukawa modification of the Simmons-Smith reaction.

Materials:

-

(E)-3-methylpent-2-en-1-ol

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

-

Diiodomethane (CH₂I₂), 99%

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for eluent

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Septa

-

Inert gas (Nitrogen or Argon) supply with manifold

-

Ice bath

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

Procedure:

-

Glassware Preparation: All glassware should be oven-dried and allowed to cool under a stream of inert gas to ensure anhydrous conditions.

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, add (E)-3-methylpent-2-en-1-ol (1.00 g, 10.0 mmol). Dissolve the alcohol in 20 mL of anhydrous dichloromethane.

-

Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure of inert gas throughout the reaction.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Diethylzinc: While stirring at 0 °C, slowly add diethylzinc (1.0 M solution in hexanes, 22.0 mL, 22.0 mmol, 2.2 equivalents) via syringe over 15 minutes. A white precipitate may form.

-

Addition of Diiodomethane: In a separate, dry flask, dissolve diiodomethane (5.89 g, 22.0 mmol, 2.2 equivalents) in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes using a syringe pump. The reaction is exothermic, so maintain the internal temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution at 0 °C. Stir vigorously for 30 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ solution and 20 mL of brine.

-

Extraction: Extract the aqueous layers with dichloromethane (2 x 20 mL).

-

Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired (2-Ethyl-2-methylcyclopropyl)methanol as a colorless oil.

Reaction Mechanism and Stereoselectivity

Caption: The chelation of the zinc carbenoid to the allylic alcohol directs the syn-addition of the methylene group.

Expected Results and Data Analysis

The stereoselective cyclopropanation of (E)-3-methylpent-2-en-1-ol is expected to yield the corresponding (2-Ethyl-2-methylcyclopropyl)methanol with high diastereoselectivity.

| Parameter | Expected Value |

| Yield | 65-80% |

| Diastereomeric Ratio (d.r.) | >15:1 |

| Appearance | Colorless Oil |

Data Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The diastereomeric ratio can be determined by integrating the signals corresponding to the diastereotopic protons or carbons of the major and minor diastereomers in the ¹H or ¹³C NMR spectrum of the crude reaction mixture.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the purity of the product and, with appropriate calibration, can also be used to quantify the diastereomeric ratio. MS will confirm the molecular weight of the product.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive zinc reagent.- Wet reagents or glassware. | - Use fresh, high-quality diethylzinc.- Ensure all glassware is oven-dried and reagents are anhydrous. |

| Low diastereoselectivity | - Reaction temperature too high.- Steric hindrance near the hydroxyl group. | - Maintain a low reaction temperature during reagent addition.- The directing effect may be less pronounced for highly hindered substrates. |

| Formation of byproducts | - Reaction of the zinc carbenoid with itself.- Side reactions with other functional groups. | - Ensure slow addition of diiodomethane.- Protect other sensitive functional groups if present. |

Alternative Methodologies

While the Simmons-Smith reaction is a robust method for the synthesis of the target molecule, other modern techniques have emerged.

Rhodium(III)-Catalyzed C-H Activation:

More recently, Rhodium(III)-catalyzed diastereoselective [2+1] annulation reactions have been developed for the synthesis of substituted cyclopropanes from allylic alcohols.[6] These methods often involve a directing group, and the allylic alcohol itself can participate in directing the cyclopropanation, leading to high diastereoselectivity.[6] This approach can provide access to cyclopropanes that are not easily accessible through traditional Simmons-Smith chemistry.[6]

Conclusion

The directed Simmons-Smith cyclopropanation of allylic alcohols is a highly effective and reliable method for the stereoselective synthesis of substituted cyclopropylmethanols. The protocol detailed in this application note for the synthesis of (2-Ethyl-2-methylcyclopropyl)methanol provides a practical guide for researchers in organic synthesis and drug development. The high diastereoselectivity achieved through the chelation-controlled delivery of the methylene group underscores the power of substrate-directed reactions in modern organic chemistry.

References

-

Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. National Institutes of Health. [Link]

-

Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]

-

Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

-

Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

-

TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of Rochester. [Link]

-

Asymmetric Cyclopropanation. Wiley-VCH. [Link]

-

Simmons–Smith reaction. Wikipedia. [Link]

-

Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A. ETH Zürich. [Link]

-

Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hammer.purdue.edu [hammer.purdue.edu]

- 3. orgosolver.com [orgosolver.com]

- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 5. Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Reduction of (2-Ethyl-2-methylcyclopropyl)carboxylate Esters

Abstract & Strategic Context

Objective: Selective reduction of ethyl (2-ethyl-2-methylcyclopropyl)carboxylate to (2-ethyl-2-methylcyclopropyl)methanol.

Significance: Cyclopropane motifs are privileged structures in medicinal chemistry, often functioning as bioisosteres for alkenes or phenyl rings to improve metabolic stability and restrict conformational freedom (e.g., in Ledipasvir or Cilastatin analogs). The 2,2-disubstituted pattern introduces a quaternary center, increasing steric bulk and lipophilicity.

Technical Challenge: The primary challenge is not the reduction itself, but the preservation of the strained cyclopropane ring (strain energy ~27.5 kcal/mol) and the management of volatility in the resulting C8-alcohol. While catalytic hydrogenation often ruptures cyclopropane rings, hydride reduction using Lithium Aluminum Hydride (LiAlH

Mechanistic Insight & Reaction Design

The Chemoselectivity Logic

The reduction proceeds via nucleophilic acyl substitution followed by nucleophilic addition. The cyclopropane ring, despite its strain, is kinetically stable to nucleophilic hydride attack because the

Reaction Pathway

-

Activation: The carbonyl oxygen coordinates to the Lewis acidic aluminum species.

-

First Hydride Transfer:

delivers a hydride to the carbonyl carbon, forming a tetrahedral aluminate intermediate. -

Elimination: The ethoxide group is expelled, generating a transient cyclopropyl aldehyde.

-

Second Hydride Transfer: The aldehyde is immediately reduced (faster than the ester) to the alkoxide.

-

Hydrolysis: Acidic or aqueous workup liberates the primary alcohol.

Visualization: Reaction Mechanism & Workflow

Caption: Sequential hydride transfer mechanism preserving the cyclopropane ring integrity.

Detailed Experimental Protocol

Materials & Equipment

| Component | Grade/Specification | Role |

| Substrate | Ethyl (2-ethyl-2-methylcyclopropyl)carboxylate | Starting Material |

| Reagent | LiAlH | Reducing Agent (Pyrophoric) |

| Solvent | Anhydrous THF (Tetrahydrofuran) | Solvent (Stabilizer-free preferred) |

| Quench | Sodium Sulfate Decahydrate ( | "Glauber's Salt" quench method |

| Alt.[1] Quench | Water, 15% NaOH | Fieser Workup method |

| Gas | Argon or Nitrogen (Dry) | Inert Atmosphere |

Step-by-Step Procedure

Step 1: Setup and Inertion

-

Oven-dry a 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel. Assemble hot under Argon flow.

-

Charge the RBF with LiAlH

(1.5 equivalents) .-

Note: If using powder, weigh quickly in a glovebox or use a dedicated solids addition funnel. If using solution, transfer via cannula.[2]

-

-

Add Anhydrous THF to the RBF to create a 0.5 M suspension/solution of LiAlH

. -

Cool the mixture to 0 °C using an ice/water bath.

Step 2: Substrate Addition (Critical Rate Control)

-

Dissolve the ester substrate (1.0 equiv) in Anhydrous THF (approx. 3-5 volumes relative to substrate).

-

Transfer the ester solution to the addition funnel.

-

Dropwise Addition: Add the ester solution slowly to the LiAlH

suspension over 30–45 minutes.-

Observation: Gas evolution (

) will occur. Ensure the internal temperature does not exceed 10 °C. -

Reasoning: The 2,2-dialkyl substitution creates steric bulk. Rapid addition can lead to local overheating, potentially favoring side reactions or solvent boiling.

-

Step 3: Reaction and Monitoring

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

-

Stir for 2–4 hours.

-

TLC Monitoring: Check consumption of starting material (Visualize with KMnO

or PMA stain; UV may be weak for this aliphatic substrate).-

Troubleshooting: If the ester persists after 4 hours (due to steric hindrance of the ethyl/methyl group), heat the reaction to a gentle reflux (66 °C) for 1 hour.

-

Step 4: The "Fieser" Workup (Optimized for Granular Precipitate)

Standard acidic workups often create gelatinous aluminum emulsions that trap product. The Fieser method creates a sand-like precipitate.

For every 1.0 g of LiAlH

-

Add 1.0 mL Water (Slowly! Exothermic).

-

Add 1.0 mL 15% aq. NaOH .

-

Add 3.0 mL Water .

-

Warm to RT and stir for 15 minutes until the grey precipitate turns white and granular.

-

Add anhydrous

to dry the organic phase directly. -

Filter through a fritted funnel or a pad of Celite. Rinse the cake with THF.

Step 5: Isolation & Purification

-

Concentration: Carefully concentrate the filtrate under reduced pressure (Rotavap).

-

Warning: (2-Ethyl-2-methylcyclopropyl)methanol has a molecular weight of ~114 g/mol . It is a volatile oil . Do not use high vacuum (< 10 mbar) or excessive bath heat (> 40 °C) during concentration to avoid yield loss.

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Expected Results & Data Analysis

| Parameter | Expected Outcome | Notes |

| Physical State | Colorless Oil | Volatile; distinct "terpene-like" odor. |

| Yield | 85% - 95% | Losses usually due to volatility, not conversion. |

| 1H NMR | Diagnostic shift from ester ( | |

| Cyclopropane H | High-field signals confirm ring integrity. | |

| IR Spectrum | Broad band ~3300 cm | Disappearance of C=O stretch (~1730 cm |

Stereochemical Considerations

The reduction of the ester group at C1 does not affect the stereocenters at C1 or C2.

-

If the starting material is racemic , the product is racemic.

-

If the starting material is a pure diastereomer (e.g., cis-ester), the product will retain that relative stereochemistry (cis-alcohol).

Troubleshooting & Safety

Decision Tree for Common Issues

Caption: Troubleshooting workflow for steric hindrance and workup issues.

Safety: Pyrophoric Handling

-

Hazard: LiAlH

reacts violently with water and releases flammable hydrogen gas.[3] -

Control: Ensure all glassware is oven-dried. Use a blast shield. Keep a Class D fire extinguisher nearby. Quench unreacted reagent strictly under inert gas before exposing to air.

References

-

General Protocol for LiAlH4 Reduction

-

Cyclopropane Stability in Reductions

-

Wiberg, K. B.; Kass, S. R. "Cyclopropane ring stability: The effect of substituents." J. Am. Chem. Soc.[4]1985 , 107, 988.

-

- Fieser Workup Method: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.

-

Synthesis of Cyclopropylmethanols (Analogous Substrates)

-

Pietruszka, J., et al. "Enantioselective synthesis of cyclopropylmethanols." Chem. Eur. J.[4]2009 , 15, 11837.

-

-

Safety Data & Handling

Sources

Application Note: Chemoselective Oxidation of (2-Ethyl-2-methylcyclopropyl)methanol

Topic: Oxidation of (2-Ethyl-2-methylcyclopropyl)methanol to 2-Ethyl-2-methylcyclopropanecarbaldehyde Content Type: Detailed Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This guide details the oxidation of (2-ethyl-2-methylcyclopropyl)methanol (1) to 2-ethyl-2-methylcyclopropanecarbaldehyde (2). This transformation is a critical step in the synthesis of pyrethroids, specific isoleucine mimetics, and conformationally restricted pharmaceutical intermediates.

The primary challenge in this transformation is the high ring strain (~27.5 kcal/mol) of the cyclopropane moiety combined with the lability of the